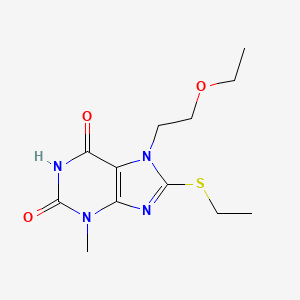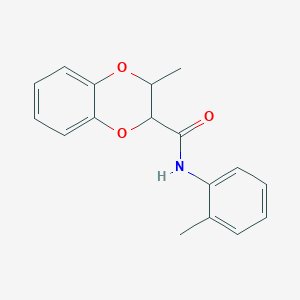![molecular formula C17H16N2O2S B2550590 2-(2-Methoxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one CAS No. 142354-86-7](/img/structure/B2550590.png)
2-(2-Methoxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Methoxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one is a useful research compound. Its molecular formula is C17H16N2O2S and its molecular weight is 312.39. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
Synthesis of Derivatives : A series of new, 2-substituted 3-aryl-8,9,10,11-tetrahydro-5-methyl[1]benzothieno[3′,2′ : 5,6]pyrido[4,3-d]pyrimidin-4(3H)-ones were designed and synthesized via the aza-Wittig reaction, demonstrating the versatility of this compound's derivatives in organic synthesis (Liu et al., 2006).
Crystal Structure Analysis : The crystal structure of related compounds has been analyzed, providing insights into their molecular geometry and potential interactions in biological systems. For instance, the structure of ethyl (2S)-9-methoxy-2-methyl-4-oxo-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-11-carboxylate was determined, showcasing the detailed structural analysis of similar heterocyclic compounds (Dhandapani et al., 2015).
Potential Biological Applications
Antibacterial and Antifungal Activities : Novel synthetic routes have led to the creation of derivatives showing promising antibacterial and antifungal activities. For example, new bioactive 3-amino-2-mercapto-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one derivatives have been synthesized, with some compounds exhibiting significant biological activities (Ashalatha et al., 2007).
Antiviral Activity : Additionally, derivatives such as 5-substituted-2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines have been investigated for their antiviral properties, particularly against retroviruses, highlighting the potential therapeutic applications of these compounds (Hocková et al., 2003).
Anti-Inflammatory Applications : The synthesis and biological evaluation of thienopyrimidine derivatives have also been explored for their anti-inflammatory properties, further underscoring the versatility of these compounds in pharmaceutical research (Tolba et al., 2018).
Mechanism of Action
Target of Action
The primary target of the compound 2-(2-Methoxyphenyl)-5,6,7,8-tetrahydro1Similar compounds have been found to inhibit the expression of il-6 and other expressions, and activate the nlrp3 inflammasome in cells .
Mode of Action
The exact mode of action of 2-(2-Methoxyphenyl)-5,6,7,8-tetrahydro1It is suggested that it may work by inhibiting the expression of il-6 and other expressions, and activating the nlrp3 inflammasome in cells . This could potentially lead to a reduction in inflammation, making it useful for the treatment of inflammatory diseases .
Biochemical Pathways
The specific biochemical pathways affected by 2-(2-Methoxyphenyl)-5,6,7,8-tetrahydro1The inhibition of il-6 expression and activation of the nlrp3 inflammasome suggest that it may affect inflammatory pathways .
Pharmacokinetics
The pharmacokinetic properties of 2-(2-Methoxyphenyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one, including its absorption, distribution, metabolism, and excretion (ADME), are not provided in the search results
Result of Action
The molecular and cellular effects of the action of 2-(2-Methoxyphenyl)-5,6,7,8-tetrahydro1The inhibition of il-6 expression and activation of the nlrp3 inflammasome suggest that it may have anti-inflammatory effects .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of 2-(2-Methoxyphenyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one is not provided in the search results
Future Directions
Biochemical Analysis
Biochemical Properties
2-(2-Methoxyphenyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one plays a significant role in biochemical reactions, particularly in the inhibition of certain enzymes. This compound has been shown to interact with cytochrome bd oxidase, an enzyme involved in the respiratory chain of Mycobacterium tuberculosis . The interaction with cytochrome bd oxidase inhibits the enzyme’s activity, leading to a disruption in the bacterial energy metabolism. Additionally, 2-(2-Methoxyphenyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one has been found to exhibit antimycobacterial activity against Mycobacterium tuberculosis and Mycobacterium bovis .
Cellular Effects
The effects of 2-(2-Methoxyphenyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one on various types of cells and cellular processes are profound. This compound influences cell function by inhibiting the growth of mycobacterial cells, leading to cell death. It affects cell signaling pathways by disrupting the energy metabolism of the bacteria, which is crucial for their survival . Furthermore, 2-(2-Methoxyphenyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one has been observed to have minimal cytotoxic effects on mammalian cell lines, indicating its potential as a safe therapeutic agent .
Molecular Mechanism
The molecular mechanism of action of 2-(2-Methoxyphenyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one involves its binding interactions with cytochrome bd oxidase. By binding to this enzyme, the compound inhibits its activity, leading to a decrease in ATP production in mycobacterial cells . This inhibition results in the disruption of the bacterial respiratory chain, ultimately causing cell death. Additionally, the compound’s structure allows it to interact with other biomolecules, potentially leading to enzyme inhibition or activation and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(2-Methoxyphenyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one have been observed to change over time. The compound’s stability and degradation are crucial factors in its long-term effects on cellular function. Studies have shown that the compound remains stable under various conditions, maintaining its inhibitory effects on cytochrome bd oxidase over extended periods . Long-term exposure to the compound has not shown significant adverse effects on mammalian cells, further supporting its potential as a therapeutic agent .
Dosage Effects in Animal Models
The effects of 2-(2-Methoxyphenyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one vary with different dosages in animal models. At lower dosages, the compound effectively inhibits the growth of mycobacterial cells without causing significant toxicity . At higher dosages, some toxic effects have been observed, including liver and kidney damage in animal models . These findings highlight the importance of determining the optimal dosage for therapeutic use to minimize adverse effects while maximizing efficacy.
Metabolic Pathways
2-(2-Methoxyphenyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one is involved in several metabolic pathways. The compound interacts with enzymes such as cytochrome bd oxidase, affecting the bacterial respiratory chain . Additionally, it may influence other metabolic pathways by altering the levels of metabolites and affecting metabolic flux . The compound’s interactions with cofactors and other enzymes further contribute to its overall metabolic effects.
Transport and Distribution
The transport and distribution of 2-(2-Methoxyphenyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one within cells and tissues are critical for its activity. The compound is transported across cell membranes and distributed within the cytoplasm, where it interacts with its target enzymes . Transporters and binding proteins may facilitate its movement within cells, ensuring its localization to specific cellular compartments . The compound’s distribution within tissues also affects its overall efficacy and potential side effects.
Subcellular Localization
The subcellular localization of 2-(2-Methoxyphenyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one plays a crucial role in its activity and function. The compound is primarily localized within the cytoplasm, where it interacts with cytochrome bd oxidase and other target enzymes . Post-translational modifications and targeting signals may direct the compound to specific subcellular compartments, enhancing its efficacy . Understanding the subcellular localization of the compound is essential for optimizing its therapeutic potential.
Properties
IUPAC Name |
2-(2-methoxyphenyl)-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2S/c1-21-12-8-4-2-6-10(12)15-18-16(20)14-11-7-3-5-9-13(11)22-17(14)19-15/h2,4,6,8H,3,5,7,9H2,1H3,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABVDNJIGSOBODA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NC3=C(C4=C(S3)CCCC4)C(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[cyano(1-phenyl-1H-pyrazol-4-yl)methyl]-3-methyl-1,2-thiazole-4-carboxamide](/img/structure/B2550507.png)

![2-(3,4-Dimethoxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,3'-indolin]-2'-one](/img/structure/B2550511.png)


![N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2550515.png)


![1-Methyl-3-(3-(trifluoromethyl)benzyl)-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide](/img/structure/B2550521.png)
![6-(dimethylamino)-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}pyridazine-3-carboxamide](/img/structure/B2550522.png)
![2-({[(4-Fluorophenyl)methyl]carbamoyl}amino)acetic acid](/img/structure/B2550523.png)

![N-[1-(furan-2-yl)propan-2-yl]quinoxaline-2-carboxamide](/img/structure/B2550526.png)
![N-(2-fluorophenyl)-2-{1'H-spiro[cycloheptane-1,2'-quinazoline]sulfanyl}acetamide](/img/structure/B2550529.png)
